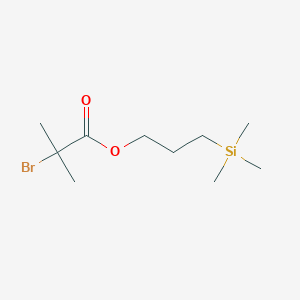
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C10H21BrO5Si. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, particularly in the modification of surfaces and the creation of functionalized materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethylsilyl)propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions[][4].
Major Products
Substitution Products: New organosilicon compounds with different functional groups.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 3-(trimethylsilyl)propyl alcohol.
Reduction Products: Corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups and modify surfaces.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance material properties.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is leveraged in organic synthesis to create new compounds with desired functional groups. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a valuable protecting group in synthetic chemistry[7][7].
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
- 2-bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester
- 2-bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester
Uniqueness
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a trimethylsilyl group and a bromo-substituted ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The trimethylsilyl group offers protection during synthesis and can be selectively removed, while the bromo group allows for further functionalization .
Propiedades
Número CAS |
678139-91-8 |
|---|---|
Fórmula molecular |
C10H21BrO2Si |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
3-trimethylsilylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H21BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h6-8H2,1-5H3 |
Clave InChI |
NWVDNRHZUQJTLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCC[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


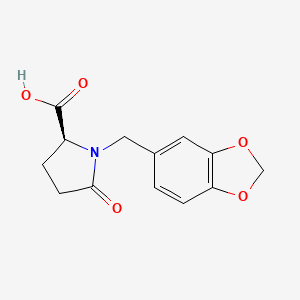
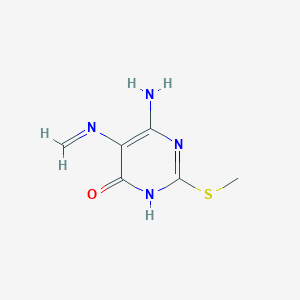
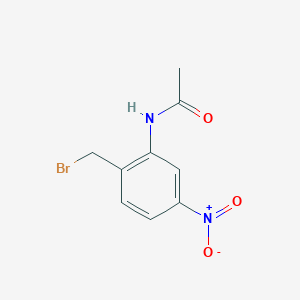
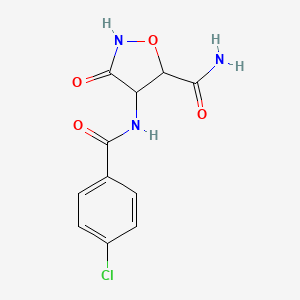

![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
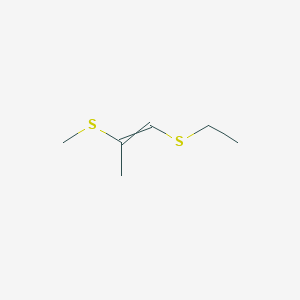
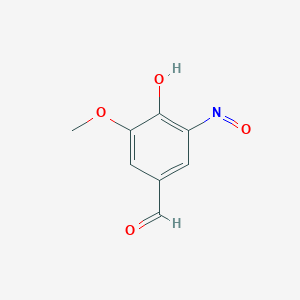
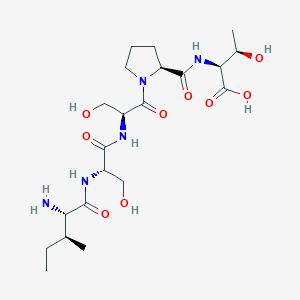
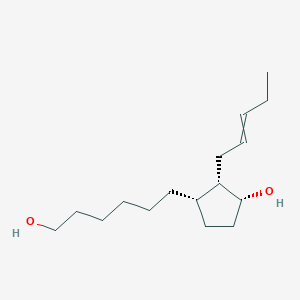
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
